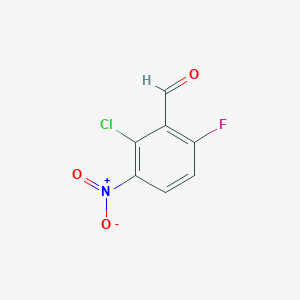

2-Chloro-6-fluoro-3-nitrobenzaldehyde

描述

属性

CAS 编号 |

899821-26-2 |

|---|---|

分子式 |

C7H3ClFNO3 |

分子量 |

203.55 g/mol |

IUPAC 名称 |

2-chloro-6-fluoro-3-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3ClFNO3/c8-7-4(3-11)5(9)1-2-6(7)10(12)13/h1-3H |

InChI 键 |

YJVJGYBGWKYRJR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=O)F |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro 3 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, namely the nitro and aldehyde functionalities, renders the aromatic ring of 2-Chloro-6-fluoro-3-nitrobenzaldehyde highly susceptible to nucleophilic attack. This activation is a cornerstone of its reactivity, enabling the displacement of its halogen substituents.

Reactivity at Halogen-Bearing Positions

In the context of nucleophilic aromatic substitution, the relative reactivity of different halogens as leaving groups is a critical factor. Generally, in activated aromatic systems, the "element effect" dictates that fluoride (B91410) is a better leaving group than chloride. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, the rate-determining step in most SNAr reactions.

While specific kinetic studies directly comparing the displacement of the chloro and fluoro substituents in this compound are not extensively documented in readily available literature, the established principles of SNAr reactions on polyhalogenated and activated aromatic rings provide a strong basis for predicting the selective substitution of the fluorine atom. The superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its inductive effect further supports its enhanced lability compared to chlorine in this type of reaction.

Influence of Nitro and Aldehyde Groups on SNAr Pathways

The regioselectivity and rate of SNAr reactions on this compound are profoundly influenced by the electronic effects of the nitro and aldehyde groups. Both are potent electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.

The nitro group, positioned meta to the fluorine and ortho to the chlorine, exerts a strong activating effect on both halogen positions through its resonance and inductive effects. Similarly, the aldehyde group, located ortho to both halogens, contributes to the activation of the ring. The synergistic electron-withdrawing nature of these two groups significantly lowers the energy barrier for the formation of the Meisenheimer complex, thereby accelerating the rate of substitution. This high degree of activation allows for SNAr reactions to proceed under relatively mild conditions with a variety of nucleophiles. The precise positioning of these groups is crucial; their ability to stabilize the anionic intermediate is most effective when they are ortho or para to the site of nucleophilic attack. libretexts.org

Transformations Involving the Aldehyde Moiety

The aldehyde functional group in this compound serves as a versatile handle for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Reduction of the Aldehyde Group to Corresponding Alcohols or Amines

The aldehyde group can be readily reduced to a primary alcohol. This transformation is typically achieved using mild reducing agents to avoid side reactions, such as the reduction of the nitro group or dehalogenation. Catalytic hydrogenation is a common method for the reduction of aromatic aldehydes. researchgate.net However, care must be taken to select catalysts and conditions that favor the reduction of the aldehyde over the nitro group. google.comresearchgate.net For instance, certain palladium-on-carbon catalysts have been shown to be effective for the selective hydrogenation of nitroarenes without significant dehalogenation. researchgate.net

The following table summarizes a representative reduction of a similar nitrobenzaldehyde derivative:

| Reactant | Reducing Agent | Product | Yield (%) | Reference |

| 2-nitrobenzaldehyde | Ir clusters | 2-aminobenzaldehyde | - | researchgate.net |

Furthermore, the aldehyde can be converted into an amine via reductive amination. This two-step, one-pot process typically involves the initial formation of an imine by reaction with an amine, followed by in-situ reduction.

Oxidation of the Aldehyde Group to Carboxylic Acids

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 2-chloro-6-fluoro-3-nitrobenzoic acid. This transformation is a key step in the synthesis of various biologically active molecules and fine chemicals. A variety of oxidizing agents can be employed for this purpose. For example, the oxidation of 2-fluoro-3-nitro-benzaldehyde to 2-fluoro-3-nitrobenzoic acid has been achieved using sodium chlorite (B76162) and sulfamic acid. chemicalbook.com

The table below presents an example of the oxidation of a related fluoronitrobenzaldehyde:

| Reactant | Oxidizing Agent | Product | Yield (%) | Reference |

| 2-fluoro-3-nitro-benzaldehyde | Sodium chlorite, Sulfamic acid | 2-fluoro-3-nitrobenzoic acid | - | chemicalbook.com |

Condensation Reactions (e.g., Knoevenagel, Aldol) and Chalcone Synthesis

The aldehyde group readily participates in condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. banglajol.infoorganic-chemistry.orgsphinxsai.comlookchem.com This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of substituted alkenes. The reaction of this compound with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst, would be expected to yield the corresponding α,β-unsaturated products.

Furthermore, this compound can be utilized in Claisen-Schmidt condensations to synthesize chalcones. acgpubs.orgresearchgate.netjetir.org Chalcones are α,β-unsaturated ketones that serve as important precursors for the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities. The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. The presence of the electron-withdrawing nitro group in the benzaldehyde (B42025) can influence the reaction rate and yield.

The following table provides examples of Knoevenagel condensation with various aromatic aldehydes:

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

| 4-nitrobenzaldehyde | malononitrile | urea | 2-(4-nitrobenzylidene)malononitrile | 90 | banglajol.info |

| 4-chlorobenzaldehyde | malononitrile | urea | 2-(4-chlorobenzylidene)malononitrile | - | banglajol.info |

| 3-nitrobenzaldehyde (B41214) | malononitrile | urea | 2-(3-nitrobenzylidene)malononitrile | - | banglajol.info |

Reactivity of the Nitro Group

The nitro group (-NO₂) is a dominant functional group on the this compound molecule, profoundly influencing its chemical behavior. Its strong electron-withdrawing nature and its capacity to be chemically transformed are central to the utility of this compound in organic synthesis.

One of the most significant transformations of the nitro group is its reduction to an amino group (-NH₂), which provides a synthetic route to various aniline (B41778) derivatives. These derivatives are crucial intermediates in the production of pharmaceuticals and other fine chemicals. The challenge in reducing this compound lies in achieving chemoselectivity, where the nitro group is reduced without affecting the aldehyde, chloro, or fluoro substituents.

A variety of methods have been developed for the selective reduction of aromatic nitro compounds. jsynthchem.comorganic-chemistry.org Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a common approach. However, careful control of reaction conditions is necessary to prevent over-reduction of the aldehyde or hydrodehalogenation.

Alternative methods utilize metal reductants in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. organic-chemistry.org For substrates sensitive to harsh acidic conditions, modified borohydride (B1222165) systems have proven effective. For instance, sodium borohydride (NaBH₄), typically unreactive towards nitro groups, can be activated by transition metal complexes to achieve efficient and selective reduction. jsynthchem.com

The choice of reducing agent and reaction conditions is critical for maximizing the yield of the desired 2-amino-6-chloro-4-fluorobenzaldehyde while minimizing side reactions.

| Reducing System | Typical Conditions | Key Advantages | Potential Side Reactions |

|---|---|---|---|

| H₂, Pd/C | Low to moderate H₂ pressure, various solvents (Ethanol, Ethyl Acetate) | High efficiency, clean reaction | Hydrodehalogenation, aldehyde reduction |

| Fe, NH₄Cl or CH₃COOH | Aqueous or alcoholic solvents, heat | Cost-effective, good for halogenated compounds | Requires acidic workup, iron sludge waste |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), reflux | Mild conditions, good selectivity | Stoichiometric tin salts waste |

| NaBH₄ / Ni(II) or Co(II) complex | Protic solvents (e.g., Ethanol) | High chemoselectivity, mild conditions | Cost of transition metal catalyst |

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org

In this compound, the nitro group is positioned ortho to the chlorine atom and para to the fluorine atom. This specific arrangement has profound consequences for the molecule's reactivity. The combined electron-withdrawing effects of the nitro, chloro, fluoro, and aldehyde groups render the aromatic ring highly electron-deficient.

This severe deactivation makes the ring resistant to electrophilic aromatic substitution. Conversely, this electron deficiency is the key to activating the ring for nucleophilic aromatic substitution (SNAr) . libretexts.orgyoutube.com The nitro group strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the ring, particularly when the attack occurs at the positions ortho or para to it. libretexts.org In this molecule, the nitro group activates both the C-2 (chloro-substituted) and C-6 (fluoro-substituted) positions towards displacement by nucleophiles. The fluorine atom is often a better leaving group than chlorine in SNAr reactions, suggesting that nucleophilic attack may preferentially occur at the C-6 position.

Mechanistic Studies of Key Chemical Transformations

Elucidating the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Techniques such as kinetic isotope effect studies and the analysis of reaction intermediates provide deep insight into reaction pathways.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgwikipedia.org It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.org If the bond to the isotopically substituted atom is broken or formed in the rate-limiting step, a significant difference in reaction rate (a primary KIE) is typically observed. princeton.edu

For reactions involving this compound, KIEs could be used to probe various mechanisms. For example, in a hypothetical reaction where a base abstracts a proton from a reacting partner in the rate-determining step, replacing that proton with deuterium (B1214612) would slow the reaction down. Secondary KIEs, which are smaller effects observed when the isotopically substituted bond is not broken, can provide information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov

Intermediate analysis is also fundamental to mechanistic studies. In the context of nucleophilic aromatic substitution on this compound, the key intermediate is the Meisenheimer complex. libretexts.org This resonance-stabilized anionic σ-complex can sometimes be observed and characterized using spectroscopic methods (e.g., NMR, UV-Vis) under specific conditions, providing direct evidence for the two-step addition-elimination mechanism of the SNAr reaction. youtube.com

The aldehyde functionality of this compound is a key site for carbon-carbon bond-forming reactions that can lead to stereoisomeric products. Olefination reactions, such as the Wittig reaction, are prime examples where the stereochemical outcome—the ratio of Z (zusammen) to E (entgegen) isomers—is of critical importance. masterorganicchemistry.com

The stereoselectivity of the Wittig reaction is largely determined by the nature of the phosphorus ylide used. masterorganicchemistry.comyoutube.com

Non-stabilized Ylides: These ylides (e.g., where the group attached to the carbanion is a simple alkyl group) are highly reactive. The reaction is kinetically controlled, proceeding through an early, sterically-driven transition state that leads predominantly to the Z-alkene.

Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, which stabilizes the ylide through resonance. The reaction is thermodynamically controlled, allowing for equilibration of intermediates to form the more stable E-alkene as the major product. youtube.com

Therefore, by selecting the appropriate ylide, the synthesis of either the Z or E isomer of the resulting alkene derived from this compound can be directed.

| Ylide Type | Example Ylide Reagent | Reaction Characteristics | Major Alkene Isomer |

|---|---|---|---|

| Non-stabilized | Ph₃P=CHCH₃ | Kinetically controlled, irreversible oxaphosphetane formation | Z-isomer |

| Stabilized | Ph₃P=CHCO₂Et | Thermodynamically controlled, reversible oxaphosphetane formation | E-isomer |

Derivatization and Synthetic Utility of 2 Chloro 6 Fluoro 3 Nitrobenzaldehyde As a Versatile Intermediate

Synthesis of Novel Aromatic and Heterocyclic Scaffolds

The unique substitution pattern of 2-chloro-6-fluoro-3-nitrobenzaldehyde makes it an ideal starting material for synthesizing a wide array of complex organic molecules. Its reactive sites are amenable to various chemical transformations, leading to the creation of both polyfunctionalized aromatic compounds and diverse heterocyclic systems, which are foundational in medicinal chemistry and materials science.

The aldehyde functional group of this compound is a primary site for derivatization. It can readily undergo reactions such as Knoevenagel condensation. For instance, related dihalophenyl aldehydes react with compounds containing active methylene (B1212753) groups, like methyl cyanoacetate, to yield substituted propenoates. sigmaaldrich.com This reaction effectively elongates the carbon chain and introduces new functional groups, converting the initial aldehyde into a more complex, polyfunctionalized benzene (B151609) derivative. Such derivatives can serve as monomers for polymerization or as intermediates for further synthetic elaborations. sigmaaldrich.com

The true synthetic versatility of this compound is most evident in its role as a precursor to a variety of heterocyclic structures, which are prevalent in pharmaceuticals.

Benzimidazoles: The synthesis of benzimidazole (B57391) scaffolds typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. The aldehyde group of this compound can react with a substituted o-phenylenediamine, followed by cyclization and oxidation, to form a 2-substituted benzimidazole core. This method allows the direct incorporation of the 2-chloro-6-fluoro-3-nitrophenyl moiety into the benzimidazole structure, a key pharmacophore in many bioactive compounds. nih.govnih.gov

Indoles: The Leimgruber-Batcho indole (B1671886) synthesis provides a pathway where ortho-nitrotoluenes are converted to indoles. A related and more direct approach for aldehydes involves their conversion into ortho-nitrostyrenes. For example, ortho-nitrobenzaldehydes can undergo olefination reactions to form substituted styrenes. nih.gov Subsequent reduction of the nitro group triggers an intramolecular cyclization to yield the indole ring system. nih.gov This methodology demonstrates the potential of this compound to serve as a starting point for constructing highly substituted and electronically modified indoles. nih.gov

Pyrimidones: Fused pyrimidine (B1678525) systems, such as pyrano[2,3-d]pyrimidones, can be synthesized via multi-component reactions. A common method involves the reaction of an aromatic aldehyde, barbituric acid, and malononitrile (B47326) in the presence of a catalyst. researchgate.net By using this compound in this type of Tandem Knoevenagel-Michael cyclocondensation, pyrimidone derivatives bearing the substituted phenyl ring can be efficiently produced. researchgate.net These scaffolds are of significant interest for their potential biological activities.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound based on established synthetic routes for analogous aldehydes.

| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

| Benzimidazoles | Condensation with o-phenylenediamines | Cyclocondensation |

| Indoles | Conversion to an o-nitrostyrene, followed by reductive cyclization | Olefination & Reductive Cyclization |

| Pyrimidones | Multi-component reaction with barbituric acid and malononitrile | Knoevenagel-Michael Cyclocondensation |

Precursor Role in Complex Molecule Synthesis

Beyond its direct use in forming heterocyclic cores, this compound functions as a critical building block for creating more elaborate molecules and advanced intermediates intended for specialized applications in the chemical industry.

The aldehyde group can be oxidized to a carboxylic acid, transforming the compound into 2-chloro-6-fluoro-3-nitrobenzoic acid. This acid is itself a valuable intermediate. For instance, related compounds like 2-chloro-6-fluorobenzoic acid are used in further synthetic applications. google.comresearchgate.net The presence of the nitro group offers an additional point for modification, such as reduction to an amine, which can then be diazotized and replaced, allowing for the introduction of a wide range of other functional groups. The related compound, 2-chloro-6-fluorobenzaldehyde (B137617), is a known intermediate in the production of antiseptics like flucloxacillin (B1213737) and various pesticides, highlighting the role of this class of compounds in generating specialty chemicals. wikipedia.org

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and agrochemistry to enhance metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.com this compound serves as a valuable building block for introducing a fluorinated phenyl moiety into larger, more complex molecules. bldpharm.com Fluorinated benzaldehydes are key precursors for active pharmaceutical ingredients (APIs). ossila.com The presence of the fluorine atom in this building block is crucial, as it imparts unique electronic properties that can significantly influence the biological activity of the final product. Approximately 30% of new approved drugs contain fluorine, underscoring the importance of fluorinated intermediates like this compound in drug discovery and development. sigmaaldrich.com

The table below outlines the transformations and applications of this compound as a precursor.

| Transformation / Application | Resulting Intermediate / Product Class | Significance / Industry |

| Oxidation of Aldehyde | 2-Chloro-6-fluoro-3-nitrobenzoic acid | Advanced Chemical Intermediate |

| Reduction of Nitro Group | 2-Amino-6-chloro-6-fluorobenzaldehyde | Precursor for further derivatization |

| Use as Fluorinated Precursor | Fluorinated APIs, Agrochemicals | Pharmaceuticals, Agrochemicals |

Advanced Analytical and Spectroscopic Characterization Techniques

Comprehensive Structural Elucidation of the Compound and its Derivatives

A combination of high-resolution spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of 2-Chloro-6-fluoro-3-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons will be in different chemical environments and will likely appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the combined electronic effects of the chloro, fluoro, and nitro substituents. For comparison, the aldehyde proton in 3-nitrobenzaldehyde (B41214) appears at δ 10.14 ppm. oxinst.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm region. The carbon atoms directly attached to the electronegative substituents (Cl, F, NO₂) will exhibit distinct chemical shifts. For instance, the carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. Based on data for 3-nitrobenzaldehyde, the aldehyde carbon appears at δ 189.9 ppm. mmu.ac.uk

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for fluorinated compounds. It is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal will be influenced by the other substituents on the ring. The fluorine nucleus will couple with the adjacent aromatic protons, leading to splitting of the signal.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift (δ) / ppm | Assignment |

|---|---|---|

| ¹H NMR | ~9.5 - 10.5 | Aldehyde proton (CHO) |

| ~7.5 - 8.5 | Aromatic protons (2H) | |

| ¹³C NMR | ~185 - 195 | Carbonyl carbon (C=O) |

| ~110 - 160 | Aromatic carbons (6C) | |

| ¹⁹F NMR | A single resonance with coupling to aromatic protons is expected. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

The most prominent peaks would include:

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

N-O Stretch (Nitro group): Two strong bands are characteristic of the nitro group, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ is expected for the carbon-chlorine bond.

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the range of 1000-1400 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1700 - 1720 | Strong |

| Aldehyde C-H Stretch | 2820 and 2720 | Weak |

| Nitro N-O Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro N-O Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretches | 1400 - 1600 | Variable |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃ClFNO₃), the molecular weight is 203.56 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the aldehyde proton (-1 amu), the formyl group (-29 amu), the nitro group (-46 amu), and halogen atoms. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. These include:

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with the oxygen atoms of the nitro group or the aldehyde group of neighboring molecules. nih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aldehyde proton or aromatic protons and the oxygen atoms of the nitro or carbonyl groups are likely to be present. rsc.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. rsc.org

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, C=O, and N-O bonds will lead to significant dipole-dipole interactions.

Advanced Chromatographic Methods for Purity and Reaction Monitoring

The purity and reaction progress of this compound, a key intermediate in various synthetic pathways, are critical parameters that necessitate precise and reliable analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are powerful tools employed for these purposes. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles of chromatographic analysis for related substituted nitrobenzaldehydes provide a strong framework for its characterization.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are instrumental in determining the purity of this compound and for the quantitative monitoring of its formation or consumption in chemical reactions. These techniques offer high resolution and sensitivity, allowing for the separation and detection of the main compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly employed technique for the analysis of aromatic aldehydes. For compounds structurally similar to this compound, such as other nitrobenzaldehyde isomers, specific methods have been developed that can be adapted. For instance, a method for separating o-, m-, and p-nitrobenzaldehyde isomers has been detailed, which could serve as a starting point for developing a validated assay for this compound. appchemical.com

A typical HPLC method for a substituted benzaldehyde (B42025) would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Below is an illustrative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds. appchemical.com

| Parameter | Condition |

| Stationary Phase | C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel |

| Mobile Phase | Dipotassium hydrogen phosphate-methanol-organic base |

| Detection | UV at 240 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

Gas Chromatography (GC)

GC is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. The choice of the stationary phase and the temperature program are critical for achieving good separation of the target compound from potential impurities. For halogenated and nitrated aromatic compounds, a mid-polarity column is often effective.

A study on the separation of bromofluorobenzaldehyde isomers utilized a low thermal mass GC (LTM GC) with a DB-624 column, demonstrating the high resolution achievable with modern GC technology. materialsciencejournal.org Such a setup could likely be optimized for the analysis of this compound.

An example of GC conditions that could be tailored for this compound, based on methods for similar halogenated aromatics, is presented below. materialsciencejournal.org

| Parameter | Condition |

| Column | DB-624 or similar mid-polarity capillary column |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions. It is particularly useful for qualitatively tracking the consumption of starting materials and the formation of products in the synthesis of compounds like this compound.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. The positions of the separated spots are then visualized, often under UV light.

The choice of the eluent system is crucial for effective separation. For aromatic aldehydes, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) is often employed. google.com By comparing the TLC profile of the reaction mixture over time with that of the starting materials and, if available, the pure product, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the conversion.

An example of a TLC system that could be used to monitor a reaction involving this compound is detailed in the table below. google.com

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum sheets |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., in a 70:30 ratio) |

| Visualization | UV light (254 nm) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various other attributes with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard method for studying substituted benzaldehydes due to its favorable balance of computational cost and accuracy. niscpr.res.inresearchgate.net This approach is used to determine the ground-state electronic structure and to perform geometry optimization, which identifies the molecule's most stable three-dimensional conformation.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net This is typically confirmed when no imaginary vibrational frequencies are present in the subsequent frequency calculation. For molecules in this class, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed along with basis sets such as 6-311++G(d,p), which provide a robust description of the electron distribution. niscpr.res.inresearchgate.net

The resulting optimized geometry provides key structural parameters. While specific experimental crystal structure data for 2-Chloro-6-fluoro-3-nitrobenzaldehyde is not widely available, theoretical calculations can predict these values. Based on studies of similar compounds, the expected bond lengths and angles can be estimated. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) Ring (Illustrative) This table presents typical geometrical parameters calculated using DFT (B3LYP) for a substituted benzaldehyde, illustrating the type of data obtained from geometry optimization. The values are representative and not specific experimental results for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F | ~1.35 Å | |

| C-N (nitro) | ~1.48 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | ~121° |

| C-C-F | ~119° | |

| C-C-N | ~120° | |

| C-C-C (aromatic) | 118 - 122° |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for interpreting and assigning experimental spectra. By simulating spectra from first principles, researchers can gain a deeper understanding of the vibrational modes and electronic environments within the molecule.

Theoretical vibrational analysis is a powerful tool for assigning the bands observed in infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies can be calculated using DFT and ab initio methods. niscpr.res.inresearchgate.net The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scifiniti.com

Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. nih.gov This allows for a detailed and unambiguous assignment of the experimental IR and Raman peaks. For this compound, key vibrational modes would include the C=O stretch of the aldehyde group, symmetric and asymmetric stretches of the nitro (NO₂) group, and stretching vibrations of the C-Cl, C-F, and aromatic C-H bonds. niscpr.res.inresearchgate.net

Table 2: Illustrative Vibrational Mode Assignments for this compound This table shows representative vibrational modes and their typical frequency ranges based on computational studies of related nitro- and halo-substituted benzaldehydes. niscpr.res.inmaterialsciencejournal.org

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Description |

| C-H Stretch (aromatic) | 3100 - 3050 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C=O Stretch (aldehyde) | 1710 - 1690 | Stretching of the carbonyl double bond. |

| C=C Stretch (aromatic) | 1600 - 1450 | In-plane stretching of the aromatic ring carbons. |

| NO₂ Asymmetric Stretch | 1560 - 1530 | Asymmetrical stretching of the N-O bonds. |

| NO₂ Symmetric Stretch | 1360 - 1340 | Symmetrical stretching of the N-O bonds. |

| C-F Stretch | 1250 - 1100 | Stretching of the carbon-fluorine bond. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental NMR spectra. Quantum mechanical methods, including DFT, can compute NMR shielding tensors from which chemical shifts are derived. mmu.ac.uk

In addition to quantum mechanics, empirical methods based on substituent effects, such as Shoolery's rules for aromatic protons, can provide rapid estimates of chemical shifts. oxinst.comoxinst.com More recently, machine learning approaches, particularly Graph Neural Networks (GNNs), have demonstrated high accuracy in predicting NMR spectra by learning from large datasets of known structures and their experimental shifts. nih.gov

For this compound, the chemical shifts of the two aromatic protons would be significantly influenced by the electron-withdrawing effects of the aldehyde, nitro, chloro, and fluoro substituents. The aldehyde proton itself is expected to appear far downfield. mmu.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts for Aromatic Protons of this compound (Illustrative) Predictions are based on applying substituent chemical shift (SCS) effects from related compounds. mmu.ac.ukoxinst.comchemicalbook.com The base value for benzene is 7.27 ppm.

| Proton Position | Substituent Effects | Predicted Shift (ppm) |

| H-4 | ortho to -NO₂, meta to -CHO, para to -Cl | ~8.2 - 8.5 |

| H-5 | meta to -NO₂, para to -CHO, ortho to -Cl | ~7.7 - 7.9 |

Molecular Modeling and Simulation

Further analysis involves visualizing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are key indicators of the molecule's chemical reactivity, providing insights into where it might act as an electron donor or acceptor. The comprehensive dataset generated—including optimized geometry, dipole moment, polarizability, and vibrational modes—constitutes a detailed molecular model that can be used to simulate and predict the compound's behavior in various chemical environments. researchgate.netscifiniti.com

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and its electronic properties.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the presence of electron-withdrawing groups—the nitro (-NO2), chloro (-Cl), and fluoro (-F) groups, as well as the aldehyde (-CHO) group—is expected to significantly influence the energies of the frontier orbitals. These groups tend to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO, on the other hand, is likely to be distributed over the benzene ring. Theoretical calculations would be necessary to determine the precise energies and spatial distributions of these orbitals.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table would typically be populated with data from quantum chemical calculations, such as those performed using Density Functional Theory (DFT).

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution.

In an MESP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms. Conversely, regions of positive electrostatic potential (typically colored blue) signify electron-deficient areas and are prone to nucleophilic attack.

For this compound, the oxygen atoms of the nitro and aldehyde groups are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. The hydrogen atom of the aldehyde group and the regions around the electron-withdrawing substituents on the aromatic ring are anticipated to exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, rotation around the single bond connecting the aldehyde group to the benzene ring is a key conformational freedom.

Computational methods can be employed to calculate the potential energy surface as a function of the dihedral angle of the aldehyde group. This analysis helps to identify the most stable conformer (the one with the lowest energy) and any transitional states between conformers. The stability of different conformers is influenced by steric hindrance and electronic interactions between the aldehyde group and the adjacent substituents on the ring. It is generally expected that the planar conformation, where the aldehyde group is coplanar with the benzene ring, would be the most stable due to favorable conjugation.

Thermodynamic Properties and Reaction Energetics

Theoretical calculations can also provide valuable data on the thermodynamic properties of this compound. These properties are essential for understanding the molecule's behavior under different temperature and pressure conditions and for predicting the feasibility and outcomes of chemical reactions.

Key thermodynamic parameters that can be calculated include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound from its elements.

Entropy (S°): A measure of the disorder or randomness of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These parameters are typically calculated using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from quantum chemical calculations.

| Thermodynamic Property | Calculated Value |

| Standard Enthalpy of Formation | Data not available |

| Standard Gibbs Free Energy of Formation | Data not available |

| Entropy | Data not available |

| Heat Capacity | Data not available |

This table would be populated with values obtained from computational chemistry software packages.

Furthermore, reaction energetics for processes involving this compound can be investigated. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction rate constants, providing a comprehensive understanding of the reaction mechanism and kinetics.

Green Chemistry Principles in the Synthesis and Applications of 2 Chloro 6 Fluoro 3 Nitrobenzaldehyde

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for 2-Chloro-6-fluoro-3-nitrobenzaldehyde focuses on minimizing environmental impact by exploring alternative reaction conditions and catalytic systems.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, known as solvent-free or neat conditions, offers numerous advantages. It simplifies the reaction setup, reduces waste, and can sometimes lead to faster reaction rates and higher yields. For the synthesis of compounds structurally similar to this compound, solvent-free approaches have been successfully employed. For instance, the nitration of aromatic compounds, a key step in the synthesis of the target molecule, can be carried out under solvent-free conditions using solid-supported reagents or microwave irradiation. These methods not only eliminate the need for hazardous solvents like concentrated sulfuric acid but also offer improved safety and energy efficiency.

Green Solvents: When a solvent is necessary, green alternatives are preferred. These include water, supercritical fluids (like CO2), and ionic liquids. Ionic liquids, which are salts that are liquid at low temperatures, are particularly promising due to their low vapor pressure, thermal stability, and ability to be recycled. rsc.org In the context of synthesizing substituted benzaldehydes, ionic liquids have been shown to act as both catalysts and recyclable reaction media, facilitating cleaner production processes. researchgate.netnih.govorganic-chemistry.org For example, the nitration of aromatic compounds has been successfully carried out in ionic liquids, offering a safer and more sustainable alternative to traditional methods that use corrosive mixed acids. nih.gov

| Green Solvent/Condition | Potential Application in Synthesis of this compound | Advantages |

| Solvent-Free (Neat) | Nitration of 2-chloro-6-fluorobenzaldehyde (B137617) | Reduced waste, simplified workup, potential for higher reaction rates. |

| Water | Not ideal for nitration due to reactivity, but could be used in other steps. | Non-toxic, inexpensive, readily available. |

| Supercritical CO2 | Potential for extraction and purification steps. | Non-toxic, non-flammable, easily removed. |

| Ionic Liquids | Nitration of 2-chloro-6-fluorobenzaldehyde | Low volatility, recyclable, can act as both solvent and catalyst. rsc.orgresearchgate.netnih.govorganic-chemistry.org |

Catalysis is a cornerstone of green chemistry, as catalytic reactions are more atom-economical and generate less waste than stoichiometric reactions.

Solid Superacids: Solid superacids are solid materials with an acidity greater than that of 100% sulfuric acid. They are highly effective catalysts for a variety of organic transformations, including nitration. The use of solid superacids, such as sulfated zirconia or supported metal oxides, can replace corrosive and hazardous liquid acids like sulfuric acid in the nitration of aromatic compounds. rsc.org A patented method for preparing the related compound, 2-chloro-6-fluorobenzaldehyde, utilizes a ferric solid superacid in the hydrolysis step, demonstrating the industrial applicability of this technology. google.com This approach avoids the use of large quantities of liquid acids, simplifies catalyst separation and recycling, and reduces the generation of acidic waste streams.

Organocatalysts: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has emerged as a powerful tool in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. While direct organocatalytic routes to this compound are not yet established, organocatalysis could play a crucial role in the synthesis of chiral derivatives from this precursor. For instance, the aldehyde functional group can be a handle for various organocatalytic transformations, such as asymmetric aldol (B89426) or Michael reactions, to produce enantiomerically enriched products for pharmaceutical applications.

| Catalyst Type | Potential Application | Advantages |

| Solid Superacids | Nitration of 2-chloro-6-fluorobenzaldehyde | Reusable, non-corrosive, reduced acidic waste. rsc.orggoogle.com |

| Organocatalysts | Asymmetric transformations of this compound | Metal-free, often milder reaction conditions, enables synthesis of chiral compounds. |

Atom Economy and Waste Minimization in Multi-step Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. jocpr.comnih.gov

A plausible conventional synthesis of this compound could involve the nitration of 2-chloro-6-fluorobenzaldehyde. The traditional nitration of aromatic compounds often utilizes a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This process has a low atom economy due to the formation of water as a byproduct and the use of a large excess of sulfuric acid, which is not incorporated into the final product and becomes a significant waste stream.

To improve the atom economy and minimize waste, several strategies can be employed:

Catalytic Nitration: As discussed previously, using solid acid catalysts can eliminate the need for stoichiometric amounts of sulfuric acid, thereby improving the atom economy and reducing acidic waste. rsc.org

Alternative Nitrating Agents: Exploring alternative nitrating agents, such as dinitrogen pentoxide or nitronium salts, can also lead to cleaner reactions with higher atom economy.

Process Optimization: Careful optimization of reaction conditions, such as temperature, reaction time, and reactant ratios, can maximize the yield of the desired product and minimize the formation of byproducts. ewadirect.com

Waste Valorization: Investigating methods to convert byproducts into valuable chemicals can further contribute to waste minimization.

The reduction of aromatic nitro compounds, a common subsequent reaction, also presents opportunities for waste minimization. Traditional methods often use stoichiometric amounts of metals like iron or tin in acidic media, generating large amounts of metal-containing waste. numberanalytics.com Catalytic hydrogenation or electrochemical reduction methods are greener alternatives that significantly reduce waste. acs.orggoogle.com

Electrochemical Approaches for Environmentally Benign Transformations

Electrochemistry offers a powerful and environmentally friendly platform for conducting organic reactions. By using electricity as a "reagent," electrochemical methods can often replace hazardous and toxic chemical oxidants or reductants, leading to cleaner and safer processes.

Electrochemical methods have been successfully applied to the nitration of aromatic compounds. d-nb.infonih.govnih.gov This approach typically involves the in-situ generation of the nitrating agent, such as the nitronium ion, from a safe and readily available precursor like nitrite (B80452) salts. nih.gov This avoids the handling and storage of highly corrosive and hazardous nitrating agents. Furthermore, electrochemical nitration can offer high selectivity and efficiency.

The reduction of the nitro group in this compound to an amino group is another transformation where electrochemistry can be beneficial. The electrochemical reduction of aromatic nitro compounds is a well-established process that can be performed under mild conditions with high selectivity, avoiding the use of metal reductants and the associated waste generation. numberanalytics.com

| Electrochemical Method | Potential Transformation of this compound | Advantages |

| Electrochemical Nitration | Synthesis via nitration of 2-chloro-6-fluorobenzaldehyde | Avoids hazardous nitrating agents, high selectivity, milder conditions. d-nb.infonih.govnih.gov |

| Electrochemical Reduction | Reduction of the nitro group to an amine | Replaces metal reductants, minimizes waste, high selectivity. numberanalytics.com |

Energy Efficiency in Reaction Design

The sixth principle of green chemistry emphasizes the importance of designing energy-efficient processes. Traditional chemical syntheses often require significant energy input for heating or cooling, contributing to both economic costs and environmental impact.

Several strategies can be employed to improve the energy efficiency of the synthesis of this compound:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. cerist.dznih.govresearchgate.netajrconline.orgresearchgate.net By directly heating the reaction mixture, microwaves can significantly reduce reaction times and, in many cases, improve product yields. The nitration of aromatic compounds has been shown to be amenable to microwave-assisted synthesis, offering a more energy-efficient alternative to conventional heating methods. cerist.dz

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and better process control. ewadirect.com These features can lead to more energy-efficient processes. The exothermic nature of nitration reactions can be better managed in a flow reactor, potentially reducing the need for extensive cooling.

Catalysis at Ambient Temperature: The development of highly active catalysts that can operate at or near ambient temperature is a key goal in green chemistry. This would eliminate the need for heating and significantly reduce the energy consumption of the process.

By integrating these energy-efficient technologies into the synthesis of this compound, it is possible to develop more sustainable and economically viable manufacturing processes.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and scalable synthetic routes is paramount for the broader application of 2-Chloro-6-fluoro-3-nitrobenzaldehyde. Future research will likely focus on novel methodologies that offer improved yields, selectivity, and milder reaction conditions compared to traditional approaches.

One promising avenue is the adaptation of modern cross-coupling reactions and direct C-H functionalization techniques. For instance, the synthesis of related compounds like 2-fluoro-3-nitrobenzoic acid has been explored through multi-step sequences starting from simpler precursors. wipo.int A patent describes a route involving nitration, chlorination, fluorination, and subsequent oxidation. wipo.int Similarly, the preparation of 2-chloro-6-fluorobenzaldehyde (B137617) often involves the oxidation of the corresponding toluene (B28343) derivative. wikipedia.org Future efforts could aim to develop a more convergent synthesis for this compound, potentially through late-stage nitration of a pre-functionalized benzaldehyde (B42025).

The exploration of advanced catalytic systems will be crucial. For the synthesis of halogenated nitroaromatics, various catalytic systems have been investigated to enhance selectivity and efficiency. researchgate.netccspublishing.org.cn Research into novel catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, could lead to more sustainable and atom-economical synthetic pathways.

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium-based catalysts | Cross-coupling reactions to introduce the aldehyde or other functional groups. | High efficiency and broad functional group tolerance. |

| Copper-based catalysts | Nucleophilic aromatic substitution reactions. | Cost-effective and versatile. |

| Organocatalysts | Asymmetric synthesis of derivatives. | Metal-free, environmentally benign. |

| Solid-supported catalysts | Use in continuous flow systems for improved safety and scalability. | Ease of separation and reusability. researchgate.net |

This table illustrates potential catalytic systems for the synthesis of this compound and its derivatives, based on general knowledge of aromatic compound synthesis.

Advanced Functionalization Strategies for Diverse Chemical Libraries

The unique substitution pattern of this compound provides multiple reactive sites for further chemical modification, making it an excellent scaffold for the generation of diverse chemical libraries.

The aldehyde group is a versatile handle for a wide range of transformations, including reductive amination, Wittig reactions, and condensations. The nitro group can be readily reduced to an amine, which can then be derivatized through acylation, sulfonylation, or diazotization. The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, although the reactivity will be influenced by the electronic effects of the other groups on the ring. The selective functionalization of one halogen over the other could provide access to a wider range of derivatives.

Future research will likely focus on developing regioselective functionalization strategies to predictably modify the molecule at specific positions. This will be essential for creating focused libraries for drug discovery and other applications.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is critical for optimizing reaction conditions and predicting outcomes. The interplay of the electronic and steric effects of the chloro, fluoro, and nitro groups can lead to complex reactivity patterns.

For example, in nucleophilic aromatic substitution reactions, the position of the incoming nucleophile will be directed by the activating effect of the nitro group and the relative lability of the chloro and fluoro substituents. Mechanistic studies, employing both experimental techniques (such as kinetic analysis and isotopic labeling) and computational methods, will be invaluable in elucidating these subtleties.

Insights from studies on the oxidation of benzaldehyde by metal-peroxo complexes, for instance, highlight the intricate pathways that can be involved in transformations of the aldehyde group. nih.gov Similar detailed mechanistic investigations into the reactions of this compound will be necessary to fully harness its synthetic potential.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers several advantages for the synthesis of nitroaromatic compounds, including enhanced safety, precise control over reaction parameters, and improved scalability. vapourtec.combeilstein-journals.orgewadirect.com Given that nitration reactions are often highly exothermic, the superior heat and mass transfer in microreactors can mitigate risks associated with thermal runaways. beilstein-journals.orgewadirect.com

Automated synthesis platforms can accelerate the generation of chemical libraries based on the this compound scaffold. sigmaaldrich.comwikipedia.orgnih.gov By combining robotic systems with pre-designed reaction protocols, researchers can rapidly synthesize and purify a large number of derivatives for high-throughput screening. nih.gov

| Technology | Potential Application | Key Benefits |

| Flow Chemistry | Synthesis of this compound and its nitrated precursors. | Improved safety, better temperature control, higher yields, and scalability. vapourtec.comewadirect.com |

| Automated Synthesis | High-throughput synthesis of derivative libraries. | Increased speed and efficiency, reduced human error. sigmaaldrich.com |

| Microfluidics | Miniaturized reaction screening and optimization. | Reduced reagent consumption, rapid analysis. |

This table outlines the potential integration of modern chemical technologies in the research and development of this compound.

Design of Related Compounds with Enhanced Reactivity or Specific Applications

The core structure of this compound can be systematically modified to design new compounds with tailored properties. By altering the nature and position of the substituents, it is possible to fine-tune the electronic and steric characteristics of the molecule, thereby enhancing its reactivity or imparting specific biological activities.

For example, replacing the chloro or fluoro substituents with other halogens or pseudohalogens could modulate the reactivity in cross-coupling reactions. The introduction of additional functional groups could lead to compounds with novel applications in materials science or as chemical probes. The design of such analogs will be guided by a combination of synthetic intuition and computational modeling.

Further Computational Studies to Guide Experimental Design and Predict Properties

Computational chemistry will play a pivotal role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures. niscpr.res.in Such studies can provide valuable insights into the reactivity of the molecule and help in the rational design of experiments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives. jmaterenvironsci.comnih.govresearchgate.net These models use molecular descriptors to establish correlations between chemical structure and activity, thereby enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and testing. nih.govacs.org Machine learning algorithms are also being increasingly used to predict the outcomes of chemical reactions, which can further accelerate the discovery of novel compounds and synthetic routes. rsc.orgchemrxiv.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structure. | Reaction energies, activation barriers, NMR spectra. niscpr.res.in |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | Inhibition constants, toxicity. jmaterenvironsci.comnih.gov |

| Molecular Docking | Investigation of binding modes with biological targets. | Binding affinities, protein-ligand interactions. niscpr.res.in |

| Machine Learning | Prediction of reaction outcomes and regioselectivity. | Product yields, site of reaction. rsc.orgchemrxiv.org |

This table summarizes the application of various computational methods to guide the future research of this compound and its derivatives.

常见问题

Q. Optimization Tips :

- Adjust stoichiometry of nitrating agents to minimize byproducts (e.g., ortho/para isomers).

- Use anhydrous conditions to prevent hydrolysis of the aldehyde group .

Advanced: How can computational modeling predict regioselectivity in the nitration of 2-chloro-6-fluorobenzaldehyde?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution pathways. Key factors:

- Electron-withdrawing effects : The aldehyde group deactivates the ring, while Cl and F substituents direct nitration to the meta position.

- Transition state analysis : Compare activation energies for nitration at positions 3, 4, and 5. Studies show a 5–8 kcal/mol preference for the 3-nitro product due to steric and electronic effects .

Validation : Cross-reference computational results with experimental HPLC retention times and NOESY NMR to confirm regiochemistry .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹H NMR (CDCl₃) shows distinct peaks: aldehyde proton at δ 10.2–10.4 ppm, aromatic protons as a doublet-of-doublets (J = 8–10 Hz) due to Cl/F coupling .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 218.5 (theoretical 217.55) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement. Space group and unit cell parameters validate nitro group orientation .

Advanced: How do competing substituents (Cl, F, NO₂) influence the stability and reactivity of this compound?

Answer:

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 150–160°C, driven by NO₂ group lability.

- Hydrolytic Sensitivity : The aldehyde is prone to oxidation under acidic conditions. Stabilize with inert atmospheres (N₂/Ar) during reactions .

- Electrophilicity : The nitro group enhances reactivity toward nucleophiles (e.g., in Schiff base formation), but steric hindrance from Cl/F may slow kinetics. Kinetic studies (UV-Vis monitoring) quantify these effects .

Basic: What are the documented challenges in crystallizing this compound, and how are they resolved?

Answer:

- Low Melting Point : The compound melts near 40–50°C, complicating crystal growth. Use slow evaporation in chilled solvents (e.g., dichloromethane/hexane at –20°C) .

- Polymorphism : Screen multiple solvents (ethanol, acetone) to isolate the most stable polymorph. PXRD patterns distinguish forms .

Advanced: How can contradictory data on nitro group orientation in XRD studies be reconciled?

Answer:

Discrepancies arise from:

- Dynamic Disorder : The nitro group may exhibit rotational freedom. Use low-temperature (100 K) XRD to "freeze" conformations .

- Twinned Crystals : SHELXL’s TWIN command refines twinning ratios. Compare R-factors for untwinned vs. twinned models .

Example : A 2022 study resolved ambiguity by combining XRD with solid-state NMR, confirming a 15° deviation from coplanarity due to steric clash with Cl .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD50 data pending, but structural analogs show moderate toxicity ).

- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade nitro groups .

Advanced: What strategies improve yield in multi-step syntheses using this compound as an intermediate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。